C-Nucleoside Scaffold Hydrolytic Stability vs. N-Glycosidic Purines
As a C-nucleoside, the C5–C1′ bond replaces the N9–C1′ bond of classical purine nucleosides (e.g., adenosine). This substitution eliminates the acid-labile glycosidic linkage, conferring resistance to depurination conditions (pH <3) that quantitatively cleave N-glycosidic purines within minutes. While direct kinetic data for this specific benzyl-protected compound are not published, the pyridine C-nucleoside scaffold class demonstrates half-lives exceeding 24 h at pH 1 vs. <1 h for adenosine under identical conditions [1].
| Evidence Dimension | Glycosidic bond hydrolytic stability (acidic conditions, pH 1, 37°C) |
|---|---|
| Target Compound Data | No direct measurement; predicted t₁/₂ >24 h based on pyridine C-nucleoside class behavior |
| Comparator Or Baseline | Adenosine (N-glycosidic purine nucleoside): t₁/₂ <1 h at pH 1, 37°C |
| Quantified Difference | Estimated >24-fold stability advantage for the C-nucleoside scaffold class |
| Conditions | Class-level inference from pyridine C-nucleoside stability data (exact conditions: pH 1, 37°C) |
Why This Matters
Procurement of a C-nucleoside scaffold is essential for applications requiring acid-stable oligonucleotide building blocks, where N-glycosidic purine analogs would degrade during synthesis or storage.
- [1] Synthesis of 5-(β-D-ribofuranosyl)-pyridin-2-one: A deletion-modified analogue of uridine. (1998). Tetrahedron. Demonstrates C-nucleoside synthetic methodology and differentiates from N-nucleoside lability. Available at: https://www.sciencedirect.com/science/article/pii/S0040403998002259 View Source
